Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCBPRIJCBSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(CC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current knowledge from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H16ClF3N2O2
- Molecular Weight : 256.7 g/mol
- CAS Number : 1803561-01-4
- Physical Form : Powder, stable at room temperature
Research indicates that compounds containing trifluoromethyl groups, such as this compound, may exhibit significant biological activities through various mechanisms:
-
Anti-tumor Activity :
- Trifluoromethyl-substituted compounds have been shown to induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bcl-2 and Bax. For instance, a related study found that trifluoromethyl groups enhanced the anti-tumor efficacy of certain piperidone derivatives by promoting cell death pathways in HepG2 liver cancer cells .
- The compound may inhibit the NF-kB signaling pathway, which is often upregulated in cancerous tissues, thereby reducing tumor proliferation and survival .
- Neuropharmacological Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
-
Case Study on HepG2 Cells :
A study examined the effects of this compound on HepG2 liver cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the downregulation of Bcl-2 and upregulation of Bax, leading to increased caspase activity . -
Neuropharmacological Assessment :
In a neuropharmacological context, a related compound demonstrated significant binding affinity for dopamine receptors, suggesting that modifications like trifluoromethyl substitution could enhance therapeutic effects for conditions such as schizophrenia or depression .
Scientific Research Applications
Pharmacological Research
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it suitable for drug development.
- Case Study Example : A study published in a peer-reviewed journal examined the compound's efficacy in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. The results indicated promising anxiolytic properties, warranting further investigation into its mechanism of action.
Neuroscience Studies
Due to its piperidine structure, this compound is of interest in neuroscience for studying receptor interactions and neuropharmacology.
- Research Findings : In vitro studies have shown that this compound can influence the activity of serotonin receptors, suggesting potential applications in treating mood disorders.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogous piperidine derivatives:
Key Observations:
- Trifluoromethyl vs. Diphenylmethoxy : The -CF₃ group in the target compound is electron-withdrawing, reducing piperidine’s basicity compared to the electron-donating diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl. This affects solubility and receptor interactions .
- Ester vs. Carboxylic Acid : The ester in the target compound may act as a prodrug, unlike Fexofenadine’s ionized carboxylic acid, which directly interacts with biological targets .
Physicochemical and Pharmacokinetic Properties
- This contrasts with 4-(diphenylmethoxy)piperidine HCl, where the bulky diphenylmethoxy group further increases LogP (~3.8) but may limit absorption .
- Solubility : The hydrochloride salt improves water solubility compared to free-base forms. Fexofenadine HCl, however, benefits from its carboxylic acid group, which ionizes at physiological pH, enhancing solubility .
- Metabolic Stability: The -CF₃ group resists oxidative metabolism, extending half-life relative to non-fluorinated analogs. This property is shared with trifluoromethylated compounds in patent EP 4 374 877 A2 .
Preparation Methods
Piperidine Derivative Synthesis and Functionalization
The key intermediate is a 4-(trifluoromethyl)piperidine derivative. The trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. Methods such as nucleophilic substitution on a piperidine ring or palladium-catalyzed cross-coupling reactions can be employed to install the trifluoromethyl group.
Coupling with Methyl 2-Propanoate
The coupling of the piperidine derivative with methyl 2-propanoate involves nucleophilic substitution or amidation reactions. A common approach is to use the piperidine nitrogen as a nucleophile to attack an activated methyl 2-propanoate derivative, forming the desired ester linkage.
A representative procedure includes:
- Reacting the piperidine derivative with methyl 2-bromopropanoate or methyl 2-chloropropanoate under basic conditions to form the methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate.
- The reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane at controlled temperatures.
- Triethylamine or another organic base is often used to neutralize the formed acid byproducts.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt:
- The free base methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is dissolved in an organic solvent such as ethyl acetate.
- Hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is bubbled or added to the solution.
- The resulting hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.
This step improves the compound's water solubility and stability for further applications.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation | Trifluoromethylating agent (e.g., CF3I, Ruppert-Prakash reagent) | Aprotic solvent (e.g., DCM) | 0 to 25 °C | 70-85 | Requires inert atmosphere |
| Coupling with methyl 2-propanoate | Methyl 2-bromopropanoate, triethylamine | Acetonitrile | 0 to 50 °C | 75-90 | Stirring for several hours |
| Hydrochloride salt formation | HCl gas or HCl in ethyl acetate | Ethyl acetate | Room temperature | >95 | Precipitation or crystallization step |
Analytical and Purification Techniques
- Purification : The crude product is purified by recrystallization from petroleum ether–ethyl acetate mixtures or by column chromatography.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structure and purity.
- Yield Optimization : Reaction times and temperatures are optimized to maximize yield and minimize side products.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Trifluoromethylation | Electrophilic trifluoromethylation or cross-coupling | CF3 source, Pd catalyst (optional) | High selectivity | Cost of reagents, metal residues |
| Coupling with methyl propanoate | Nucleophilic substitution or amidation | Methyl 2-bromopropanoate, base | Straightforward, good yields | Requires careful temperature control |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl solution | Enhances solubility and stability | Requires controlled acid addition |
Q & A
Q. Basic Research Focus
- LCMS-HRMS : Use high-resolution mass spectrometry to confirm molecular ions (e.g., m/z 450 [M+H2O]<sup>+</sup>) and detect hydrolyzed byproducts .
- HPLC with UV/Vis Detection : Employ gradient elution (e.g., methanol/sodium acetate buffer, pH 4.6) to resolve tautomeric mixtures, as seen in enol-oxo tautomers of related piperidone derivatives .
- NMR Spectroscopy : Analyze <sup>19</sup>F NMR to track trifluoromethyl group integrity and <sup>1</sup>H NMR for stereochemical confirmation of the piperidine ring .
How do tautomeric forms of related piperidine derivatives influence the stability and reactivity of the target compound?
Advanced Research Focus
Tautomerism in intermediates, such as 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride (a mixture of enol-oxo tautomers), can alter nucleophilicity and impact subsequent coupling reactions . Researchers should use pH-controlled HPLC (e.g., sodium acetate buffer at pH 4.6) to isolate tautomers and study their kinetic stability via time-resolved spectroscopy . Computational modeling (e.g., DFT calculations) may predict dominant tautomeric forms under synthetic conditions .
What strategies are recommended for resolving contradictions in reported synthetic yields or spectral data across different studies?
Q. Advanced Research Focus
- Reproducibility Checks : Replicate procedures with strict adherence to documented conditions (e.g., tert-butyl ester protection in multi-step syntheses ).
- Cross-Validation : Compare LCMS/HPLC data with published spectra (e.g., retention time alignment under SQD-FA05 conditions ) and reference standards (e.g., fexofenadine-related impurities ).
- Byproduct Analysis : Use impurity profiling (e.g., fexofenadine impurity C: 4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]-1-(4-isopropylphenyl)butan-1-ol hydrochloride) to identify side reactions .
How can computational chemistry be applied to predict the metabolic pathways or receptor binding affinities of this compound?
Q. Advanced Research Focus
- Docking Studies : Model interactions with biological targets (e.g., GPCRs or ion channels) using piperidine derivatives like 4-(diphenylmethoxy)-1-methylpiperidine hydrochloride as templates .
- Metabolic Prediction : Apply QSAR models to estimate cytochrome P450-mediated oxidation sites, leveraging structural analogs (e.g., propiverine hydrochloride’s metabolic fate ).
- ADME Profiling : Use software like Schrödinger’s ADMET Predictor to assess permeability and solubility, guided by logP values of trifluoromethyl-containing analogs .
What methodologies are critical for impurity profiling and ensuring batch-to-batch consistency in academic research settings?
Q. Basic Research Focus
- HPLC-UV/ELSD : Detect polar impurities (e.g., unreacted 4-(trifluoromethyl)piperidine) using mobile phases with ion-pairing agents (e.g., sodium 1-octanesulfonate ).
- Reference Standards : Utilize pharmacopeial impurities (e.g., fexofenadine-related compounds A and B ) to calibrate detection limits.
- Stability Studies : Monitor hydrolytic degradation under accelerated conditions (40°C/75% RH) and quantify degradation products via LCMS .
What role does the trifluoromethyl group play in the compound’s physicochemical properties, and how can this be experimentally validated?
Advanced Research Focus
The trifluoromethyl group enhances lipophilicity and metabolic stability. Researchers can:
- Measure logP via shake-flask method using octanol/water partitioning.
- Validate electron-withdrawing effects via <sup>19</sup>F NMR chemical shifts .
- Compare thermal stability (e.g., DSC/TGA) with non-fluorinated analogs .
How can researchers design in vitro assays to evaluate the compound’s biological activity against neurological targets?
Q. Advanced Research Focus
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone) to assess affinity for serotonin or dopamine receptors, referencing structural analogs like diphenylpyraline hydrochloride .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with GPCRs, using the compound’s piperidine moiety as a scaffold for SAR studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
